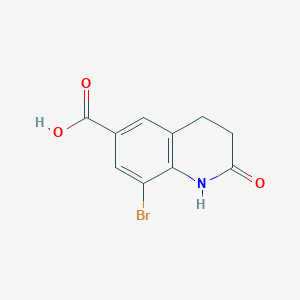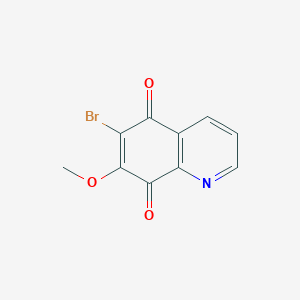
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a nitrile and a ketone group . It is primarily used for research purposes in various fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Analyse Des Réactions Chimiques
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The ketone and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function .
Comparaison Avec Des Composés Similaires
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexane-1-carbonitrile: This compound shares a similar structure but may have different reactivity and applications.
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
Propriétés
Numéro CAS |
943326-34-9 |
|---|---|
Formule moléculaire |
C14H12F3NO |
Poids moléculaire |
267.25 g/mol |
Nom IUPAC |
4-oxo-1-[2-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-4-2-1-3-11(12)13(9-18)7-5-10(19)6-8-13/h1-4H,5-8H2 |
Clé InChI |
AWVPMWMRNFHWKY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)


![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)



![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)






